molecular formula C25H28IN10O15P3 B144510 Agtp monoanhydride CAS No. 129592-79-6

Agtp monoanhydride

Cat. No.: B144510
CAS No.: 129592-79-6
M. Wt: 928.4 g/mol
InChI Key: OBGZENGHHQCKOR-SKHSKYBUSA-N
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Description

Agtp monoanhydride, with the systematic IUPAC name Guanosine 5'-(trihydrogen diphosphate)-N-(4-azidophenyl)-2-phosphoramido-3-(4-hydroxy-3-iodophenyl)propionamide monoanhydride, is a complex synthetic biochemical compound. It is identified by the molecular formula C25H28IN10O15P3 and the PubChem CID 135600353 . The presence of both a guanosine diphosphate moiety and an azidophenyl group suggests potential applications in bioconjugation and click chemistry, where it could be used to tag or modify biomolecules. The specific research applications and mechanistic actions of this particular compound are an area for ongoing investigation, and its full research value is yet to be fully characterized in the scientific literature. This product is provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

CAS No.

129592-79-6

Molecular Formula

C25H28IN10O15P3

Molecular Weight

928.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-N-[(2S)-1-(4-azidoanilino)-3-(4-hydroxy-3-iodophenyl)-1-oxopropan-2-yl]phosphonamidic acid

InChI

InChI=1S/C25H28IN10O15P3/c26-14-7-11(1-6-16(14)37)8-15(22(40)30-12-2-4-13(5-3-12)33-35-28)34-52(42,43)50-54(47,51-53(44,45)46)48-9-17-19(38)20(39)24(49-17)36-10-29-18-21(36)31-25(27)32-23(18)41/h1-7,10,15,17,19-20,24,37-39H,8-9H2,(H,30,40)(H2,34,42,43)(H2,44,45,46)(H3,27,31,32,41)/t15-,17+,19+,20+,24+,54?/m0/s1

InChI Key

OBGZENGHHQCKOR-SKHSKYBUSA-N

SMILES

C1=CC(=CC=C1NC(=O)C(CC2=CC(=C(C=C2)O)I)NP(=O)(O)OP(=O)(OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)OP(=O)(O)O)N=[N+]=[N-]

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H](CC2=CC(=C(C=C2)O)I)NP(=O)(O)OP(=O)(OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4NC(=NC5=O)N)O)O)OP(=O)(O)O)N=[N+]=[N-]

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CC2=CC(=C(C=C2)O)I)NP(=O)(O)OP(=O)(OCC3C(C(C(O3)N4C=NC5=C4NC(=NC5=O)N)O)O)OP(=O)(O)O)N=[N+]=[N-]

Synonyms

guanosine 5'-(trihydrogen diphosphate)-N-(4-azidophenyl)-2-phosphoramido-3-(4-hydroxy-3-iodophenyl)propionamide monoanhydride

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • PMI outperforms PDI in plasmon-induced switching due to its mixed anhydride-imide structure, enabling precise control in nanojunctions .
  • T3P® is superior to acetic anhydride in green chemistry applications, producing fewer byproducts and requiring milder conditions .
2.2. Performance in Environmental and Biomedical Contexts
  • Comparable anhydrides like T3P® indirectly support sustainability by minimizing waste in pharmaceutical synthesis .
  • This contrasts with anhydrides like acetic anhydride, which pose toxicity risks in biological systems .
2.3. Mechanistic Differences in Reactivity
  • PMI vs. PDI: The monoanhydride group in PMI enhances charge transfer at metal–semiconductor interfaces, whereas PDI’s diimide structure limits interfacial interactions .
  • T3P® vs. Acetic Anhydride : T3P® acts as a water scavenger, enabling efficient amide bond formation without racemization, while acetic anhydride requires stringent moisture control .

Q & A

Q. Table 1: Critical Parameters for Synthesis Reproducibility

ParameterOptimal RangeMonitoring Technique
Temperature75–85°CDigital thermocouple
Solvent purity≥99.9%Gas chromatography
Reaction time6–8 hoursTLC (0.5 hr intervals)

Which analytical techniques are most effective for characterizing this compound and its derivatives?

Answer:
A multi-technique approach is critical for structural validation:

  • NMR spectroscopy : ¹H and ¹³C NMR resolve backbone connectivity, while DEPT-135 confirms quaternary carbons. For example, a singlet at δ 2.5 ppm in ¹H NMR may indicate anhydride protons .
  • Mass spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 256.12) and fragmentation patterns .
  • X-ray diffraction (XRD) : Single-crystal XRD provides definitive proof of stereochemistry but requires high-purity samples .
  • Cross-validation : Discrepancies between techniques (e.g., IR carbonyl stretches vs. NMR data) should prompt re-isolation or computational modeling (DFT) to resolve ambiguities .

How can researchers design experiments to optimize reaction yields of this compound under varying catalytic conditions?

Answer:
Advanced optimization requires factorial design and response surface methodology (RSM):

  • Variable screening : Use Plackett-Burman designs to identify critical factors (e.g., catalyst loading, solvent polarity) .
  • Central Composite Design (CCD) : For a 3-variable system (catalyst, temperature, time), run 20 experiments to model yield response. A recent study on similar anhydrides achieved 92% yield at 10 mol% catalyst, 75°C, and 7 hours .
  • Statistical validation : Analyze residuals and p-values to confirm model significance. For instance, a p < 0.05 for catalyst concentration indicates its dominant role .

What strategies are recommended for resolving contradictions in spectral data during this compound characterization?

Answer:
Data contradictions often arise from impurities or instrumental artifacts. Mitigation steps include:

Replicate measurements : Repeat NMR/MS under identical conditions to rule out transient errors .

Alternative techniques : If IR suggests ester contamination (C=O at 1740 cm⁻¹), perform hydrolysis followed by LC-MS to detect ester byproducts .

Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian 16) .

Peer consultation : Cross-check interpretations with collaborators or literature databases (SciFinder, Reaxys) to identify overlooked peaks .

How should researchers approach reproducibility challenges when scaling up this compound synthesis from milligram to gram quantities?

Answer:
Scale-up introduces kinetic and thermodynamic variability. Solutions include:

  • Segmented heating : Gradual temperature ramps (e.g., 2°C/min) prevent exothermic runaway reactions .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR™ to monitor real-time intermediates .
  • Byproduct profiling : Compare HPLC traces of small- and large-scale batches; a >5% variance in impurity peaks warrants re-optimization .
  • Case study : A 2024 Analytical Chemistry review noted that scaling a similar anhydride from 100 mg to 10 g reduced yield by 15% due to inadequate mixing, resolved using a segmented flow reactor .

What methodologies are employed to assess the stability of this compound under different storage conditions?

Answer:
Stability studies follow ICH Q1A guidelines:

  • Forced degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC for degradation products (e.g., hydrolyzed acid forms) .
  • Kinetic modeling : Use the Arrhenius equation to predict shelf life. For instance, if degradation at 25°C follows first-order kinetics (k = 0.001 day⁻¹), shelf life = ln(0.9)/(−k) ≈ 105 days .
  • Excipient screening : Test stabilizers like molecular sieves or antioxidants (e.g., BHT) in solid-state formulations .

How can researchers leverage computational chemistry to predict this compound reactivity without extensive trial-and-error experimentation?

Answer:

  • Molecular dynamics (MD) : Simulate solvation effects to identify optimal solvents (e.g., THF vs. DCM) .
  • DFT calculations : Calculate activation energies for competing pathways (e.g., anhydride vs. lactone formation). A ΔΔG‡ > 5 kcal/mol favors the dominant product .
  • Machine learning (ML) : Train models on existing anhydride datasets to predict reaction yields under untested conditions. A 2023 JACS study achieved 85% prediction accuracy for analogous systems .

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